7-chloro-3-(cyclopropylmethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine

Metabolic stability Cyclopropylmethyl group Drug design

7-Chloro-3-(cyclopropylmethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine (CAS 2137831-49-1) is a heterocyclic small molecule (C8H8ClN5, MW 209.63) belonging to the triazolopyrimidine family, a scaffold recognized as a privileged structure in medicinal chemistry for kinase inhibition and receptor antagonism. The compound features a chloro leaving group at the 7-position and a cyclopropylmethyl substituent at the N3-position of the triazole ring, a substitution pattern that distinguishes it from more common N3-methyl, N3-benzyl, or N3-unsubstituted analogs.

Molecular Formula C8H8ClN5
Molecular Weight 209.64
CAS No. 2137831-49-1
Cat. No. B2930601
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-chloro-3-(cyclopropylmethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine
CAS2137831-49-1
Molecular FormulaC8H8ClN5
Molecular Weight209.64
Structural Identifiers
SMILESC1CC1CN2C3=C(C(=NC=N3)Cl)N=N2
InChIInChI=1S/C8H8ClN5/c9-7-6-8(11-4-10-7)14(13-12-6)3-5-1-2-5/h4-5H,1-3H2
InChIKeyWCDUKLWFUWUDIE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

7-Chloro-3-(cyclopropylmethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine (CAS 2137831-49-1): Chemical Class, Core Properties, and Procurement Context


7-Chloro-3-(cyclopropylmethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine (CAS 2137831-49-1) is a heterocyclic small molecule (C8H8ClN5, MW 209.63) belonging to the triazolopyrimidine family, a scaffold recognized as a privileged structure in medicinal chemistry for kinase inhibition and receptor antagonism [1]. The compound features a chloro leaving group at the 7-position and a cyclopropylmethyl substituent at the N3-position of the triazole ring, a substitution pattern that distinguishes it from more common N3-methyl, N3-benzyl, or N3-unsubstituted analogs [2]. It is primarily utilized as a synthetic intermediate or building block in drug discovery programs, where the 7-chloro group serves as a handle for nucleophilic aromatic substitution (SNAr) to generate diverse 7-amino, 7-alkoxy, or 7-thioether derivatives [3].

Why Generic Substitution Is Not Advisable for 7-Chloro-3-(cyclopropylmethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine (CAS 2137831-49-1) in Research and Preclinical Programs


Triazolopyrimidine building blocks are not interchangeable; even minor changes to the N3-substituent can profoundly alter the steric, electronic, and pharmacokinetic properties of downstream compounds. The cyclopropylmethyl group imparts distinct conformational constraint, increased lipophilicity, and documented metabolic stability advantages relative to methyl, benzyl, or unsubstituted analogs [1]. In validated kinase inhibitor programs, such as those targeting GCN2, the nature of the N3-substituent directly modulates potency and selectivity profiles, meaning that substitution with a different alkyl or aryl group can yield a different structure-activity relationship (SAR) trajectory and may necessitate a full re-optimization campaign [2]. For procurement decisions, selecting the precise building block from the outset avoids costly downstream divergence in lead series.

Quantitative Differentiation Evidence for 7-Chloro-3-(cyclopropylmethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine (CAS 2137831-49-1) Versus Closest Analogs


Metabolic Stability Advantage Conferred by the Cyclopropylmethyl Substituent Compared to Common N3-Alkyl Analogs

The cyclopropylmethyl group has been independently demonstrated to reduce hepatic clearance and prolong plasma half-life relative to other alkyl substituents due to the high angle strain of the cyclopropane ring, which limits enzymatic attack [1]. Approved drugs containing the cyclopropylmethyl group, such as naltrexone and buprenorphine, exemplify this metabolic advantage in clinical use [1]. By contrast, N3-methyl or N3-benzyl triazolopyrimidine analogs lack this stereoelectronic feature and are expected to be more susceptible to cytochrome P450-mediated oxidation, as evidenced by metabolic instability observed in cyclopropylmethyl series where oxidation at the methyl carbon was the primary clearance route [2]. This inference positions the cyclopropylmethyl-substituted building block as the preferred choice for programs requiring metabolic robustness.

Metabolic stability Cyclopropylmethyl group Drug design

Kinase Selectivity Modulation: P2X3 Receptor Antagonist Differentiation of Cyclopropane-Substituted Triazolopyrimidine Core

A 2024 study demonstrated that a cyclopropane-substituted triazolopyrimidine derivative achieved potent P2X3 receptor antagonism with an IC50 of 54.9 nM and 20-fold selectivity over the heteromeric P2X2/3 receptor, as well as high selectivity over other P2XR subtypes [1]. The cyclopropane ring (closely related to cyclopropylmethyl) was critical for an unprecedented allosteric binding mode confirmed by cryo-EM, stabilizing the desensitized state of the receptor [1]. Analogs lacking this cyclopropane/cyclopropylmethyl motif, such as tetrazolopyrimidine-based hits from the same optimization campaign, did not achieve comparable selectivity profiles, underscoring the unique pharmacophoric contribution of the cyclopropyl-containing substituent [1]. In vivo, the cyclopropane-substituted compound produced dose-dependent antiallodynic effects in a rat neuropathic pain model [1].

P2X3 receptor Kinase selectivity Triazolopyrimidine

Synthetic Utility: 7-Chloro Leaving Group Reactivity in Nucleophilic Aromatic Substitution for Diversification

The 7-chloro group of 3-substituted triazolo[4,5-d]pyrimidines undergoes efficient SNAr with primary amines, secondary amines, hydrazines, and O-alkylhydroxylamines under mild conditions (THF, 60 °C, 3 h), enabling high-yielding parallel library synthesis [1]. In a validated 80-compound library, 7-chloro-3-substituted intermediates reacted with a range of amines to afford final products with purities up to 100% (by HPLC-ELSD) and isolated yields typically >80% [1]. This reactivity profile is conserved across N3-substituents, but the cyclopropylmethyl group, by virtue of its electron-donating character (σ* ~ -0.2 for CH2-cyclopropyl), may moderately modulate the electrophilicity of the pyrimidine ring relative to N3-methyl (σ* = 0.0) or N3-benzyl (σ* ~ +0.22) analogs, potentially influencing reaction rates in sensitive transformations [2].

Nucleophilic aromatic substitution Building block diversification Parallel synthesis

Commercial Availability and Purity Benchmarking Against Key Analogs

The target compound is commercially available from multiple suppliers at a standard purity of 95% (HPLC), with molecular formula C8H8ClN5, MW 209.63 . By comparison, the simpler 7-chloro-3H-[1,2,3]triazolo[4,5-d]pyrimidine (CAS 23002-52-0) is also available at 95% purity but is unsubstituted at N3, requiring an additional alkylation step if the cyclopropylmethyl group is desired, which introduces extra synthetic complexity and potential yield losses . The N3-methyl analog (CAS 21323-71-7, MW 169.57, purity 95%) and N3-benzyl analog (CAS 21410-06-0, MW 245.67, purity 95%) are similarly accessible, but none provides the cyclopropylmethyl pharmacophore pre-installed . Procuring the pre-functionalized building block therefore eliminates a low-reliability alkylation step and reduces overall synthetic burden.

Commercial sourcing Purity comparison Procurement specifications

GCN2 Kinase Inhibitor Scaffold: N3-Substituent Impact on Potency and Selectivity in a Validated Oncology Target Class

Triazolo[4,5-d]pyrimidines have been validated as potent GCN2 kinase inhibitors, with optimized compounds achieving cellular IC50 < 150 nM for eIF2α phosphorylation inhibition in HEK293T cells and good selectivity over related ISR kinases PERK, HRI, and IRE1 [1]. The patent literature explicitly claims that R1 and R2 substituents on the triazolo[4,5-d]pyrimidine core (which can include cyclopropylmethyl at positions analogous to N3) are critical for GCN2 inhibitory activity and that structural variation directly impacts both potency and kinase selectivity [2]. NCI-60 screening of GCN2 probes revealed selective growth inhibition in leukemia cell lines, with sensitivity correlating with GCN2 mRNA expression levels, establishing a therapeutic rationale for this scaffold in B-ALL [1]. While the specific 7-chloro-3-(cyclopropylmethyl) compound was not directly profiled, it represents a key intermediate for generating GCN2 inhibitor candidates bearing the cyclopropylmethyl group.

GCN2 kinase Integrated stress response Leukemia

A1 Adenosine Receptor SAR: 3-Position Lipophilic Substituent Drives Binding Affinity

A systematic SAR study of 7-amino-substituted 1,2,3-triazolo[4,5-d]pyrimidines demonstrated that the lipophilic substituent at the 3-position is a critical determinant of A1 adenosine receptor binding affinity [1]. In a series of 3-aralkyl-7-aminotriazolopyrimidines, the 2-chlorobenzyl group at the 3-position yielded the highest affinity (Ki < 50 nM), followed by benzyl and then phenethyl substituents, establishing a clear rank-order of lipophilicity-driven potency [1]. The cyclopropylmethyl group, with a calculated logP contribution intermediate between methyl and benzyl, is expected to modulate A1 affinity in a distinct manner from these arylalkyl substituents, providing a differentiated lipophilic handle for fine-tuning receptor interactions. The 7-chloro precursor serves as the direct synthetic entry point for generating the corresponding 7-amino derivatives via SNAr, as explicitly demonstrated in this study [1].

A1 adenosine receptor Structure-activity relationship Lipophilic substituent

Optimal Research and Industrial Application Scenarios for 7-Chloro-3-(cyclopropylmethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine (CAS 2137831-49-1)


Focused Kinase Inhibitor Library Synthesis for GCN2 and Integrated Stress Response Targets

This building block is ideally suited for generating focused libraries of triazolopyrimidine-based GCN2 inhibitors. The 7-chloro group undergoes efficient SNAr with diverse amines to produce 7-amino derivatives, while the pre-installed cyclopropylmethyl group contributes metabolic stability and lipophilicity modulation [1]. Researchers targeting the integrated stress response (ISR) in oncology, particularly B-cell acute lymphoblastic leukemia (B-ALL) where high GCN2 expression correlates with sensitivity, can use this intermediate to rapidly explore SAR around the 7-position without the need for separate N3-alkylation chemistry [1].

P2X3 Receptor Antagonist Lead Optimization for Neuropathic Pain and Chronic Cough

The cyclopropane/cyclopropylmethyl-substituted triazolopyrimidine core has been cryo-EM validated as an allosteric P2X3 receptor antagonist scaffold with 20-fold selectivity over P2X2/3 and high subtype selectivity [2]. Medicinal chemistry teams pursuing P2X3 antagonists for neuropathic pain or chronic cough indications can employ this 7-chloro building block to synthesize analogs with varied 7-amino substituents, leveraging the established allosteric binding mode to fine-tune potency and pharmacokinetics [2].

GPCR Ligand Discovery with Tunable Lipophilicity at the A1 Adenosine Receptor

SAR studies have confirmed that the 3-position substituent on the triazolopyrimidine ring directly controls A1 adenosine receptor binding affinity [3]. The cyclopropylmethyl group offers a distinct lipophilic profile compared to the commonly used benzyl or 2-chlorobenzyl groups, providing an underexplored region of chemical space for A1 agonist or antagonist programs. This building block enables the rapid generation of 7-amino derivatives for radioligand binding screening [3].

Parallel Synthesis and High-Throughput Chemistry Campaigns Requiring Pre-Functionalized Heterocyclic Cores

The solution-phase parallel synthesis methodology established for 7-chloro-3-substituted triazolopyrimidines is directly transferable to this building block [4]. With polymer-supported scavenging reagents enabling high-throughput purification, this intermediate can be integrated into automated library production workflows, yielding diverse 3,5,7-trisubstituted products with high purity without chromatographic separation [4]. Procurement of the pre-alkylated building block eliminates the N3-substitution step from the parallel synthesis sequence, streamlining production logistics.

Quote Request

Request a Quote for 7-chloro-3-(cyclopropylmethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.